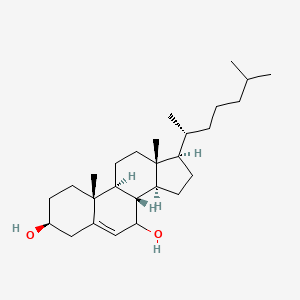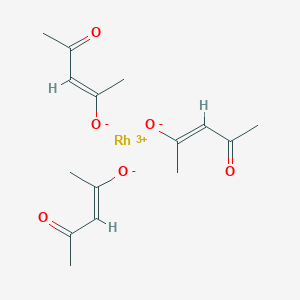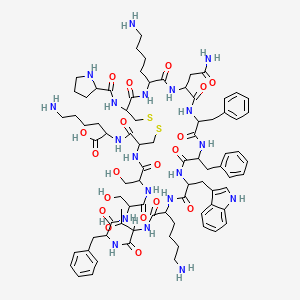
Cortistatin-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
コルチスタチン-14は、主に脳の皮質と海馬で発現する環状神経ペプチドです。別の神経ペプチドであるソマトスタチン-14と構造的および機能的な類似性を共有しています。コルチスタチン-14は、5つのクローニングされたソマトスタチン受容体とグレリン受容体に結合し、さまざまな生物学的活性を発揮します。 それは皮質と海馬内でγ-アミノ酪酸と共存し、神経活動と睡眠パターンを調節する役割を果たしています .
準備方法
合成経路と反応条件: コルチスタチン-14は、ペプチドの製造に一般的に用いられる方法である固相ペプチド合成を用いて合成されます。合成は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に添加することを含みます。反応条件は通常、ペプチド結合形成を促進するために、N、N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどのカップリング試薬の使用を含みます。 最終生成物は樹脂から切断され、高速液体クロマトグラフィーを使用して精製されます .
工業生産方法: コルチスタチン-14の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 調製用高速液体クロマトグラフィーなどの高度な精製技術が採用され、純度95%以上のコルチスタチン-14が得られます .
化学反応の分析
反応の種類: コルチスタチン-14は、次のようなさまざまな化学反応を起こします。
酸化: コルチスタチン-14は、その環状構造に不可欠なジスルフィド結合を形成するために酸化される可能性があります。
還元: 還元反応はジスルフィド結合を切断し、ペプチドの直鎖状形態をもたらします。
置換: 置換反応は、ペプチド内の特定のアミノ酸残基を修飾し、その生物学的活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはヨウ素を、穏やかな条件下で酸化剤として使用できます。
還元: ジチオスレイトールまたはトリス(2-カルボキシエチル)ホスフィンは、一般的に使用される還元剤です。
置換: アミノ酸誘導体とカップリング試薬は、置換反応に使用されます。
生成される主な生成物:
酸化: ジスルフィド結合を持つ環状コルチスタチン-14の形成。
還元: コルチスタチン-14の直鎖状形態。
4. 科学研究の応用
コルチスタチン-14は、幅広い科学研究の応用があります。
科学的研究の応用
Cortistatin-14 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neuronal activity, sleep patterns, and neuroprotection.
Medicine: Explored for its potential therapeutic effects in treating depression, Parkinson’s disease, and other neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用機序
コルチスタチン-14は、ソマトスタチン受容体(sst1-sst5)とグレリン受容体に結合することでその効果を発揮します。それは皮質と海馬内のγ-アミノ酪酸受容体と相互作用することで、神経活動を調節します。このペプチドは、グレリンとγ-アミノ酪酸受容体のシグナル伝達経路を仲介することによって、抗うつ薬のような効果を生み出すことが示されています。 また、ソマトスタチン-14と同様に、成長ホルモンとインスリンの分泌を抑制します .
6. 類似の化合物との比較
コルチスタチン-14は、ソマトスタチン-14と構造的および機能的に似ています。両方のペプチドはソマトスタチン受容体に結合し、ホルモン分泌の抑制や神経活動の調節など、同様の生物学的活性を示します。また、コルチスタチン-14は、ソマトスタチン-14が結合しないグレリン受容体にも結合します。 このユニークな特徴により、コルチスタチン-14は、食欲やエネルギーバランスの調節など、さらなる効果を発揮することができます .
類似の化合物:
ソマトスタチン-14: コルチスタチン-14と構造的および機能的な類似性を共有していますが、グレリン受容体には結合しません。
ソマトスタチン-28: ソマトスタチンの長鎖形態で、同様の生物学的活性を持ちます。
オクトレオチド: 医療治療で使用されるソマトスタチンの合成アナログ
コルチスタチン-14は、ソマトスタチン受容体とグレリン受容体の両方に結合するというユニークな能力を持つため、さまざまな医療および科学的用途における汎用性の高い治療薬としての可能性を秘めています。
類似化合物との比較
Somatostatin-14: Shares structural and functional similarities with cortistatin-14 but does not bind to the ghrelin receptor.
Somatostatin-28: A longer form of somatostatin with similar biological activities.
Octreotide: A synthetic analogue of somatostatin used in medical treatments
This compound’s unique ability to bind to both somatostatin and ghrelin receptors highlights its potential as a versatile therapeutic agent in various medical and scientific applications.
特性
IUPAC Name |
6-amino-2-[[19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPLNQJNRBRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H113N19O19S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1721.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083157.png)
![(2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One](/img/structure/B8083163.png)
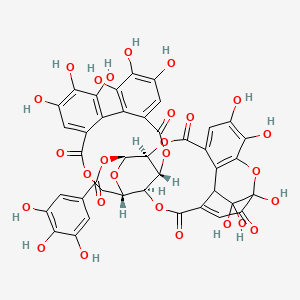

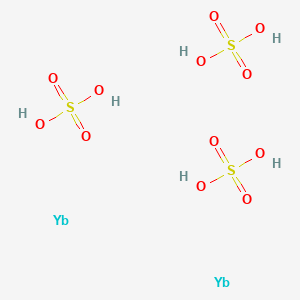
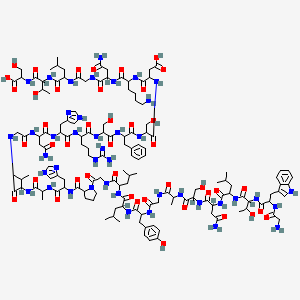
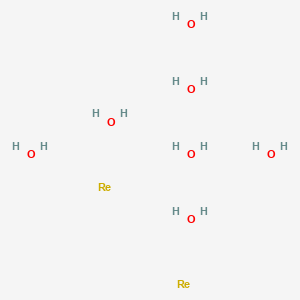
![propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8083228.png)
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)
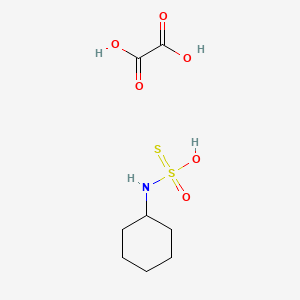
![(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D](/img/structure/B8083255.png)
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)
